K-Ras G12C-IN-3 - 1629268-19-4

K-Ras G12C-IN-3

Catalog Number: EVT-253759
CAS Number: 1629268-19-4
Molecular Formula: C21H19Cl3N2O3
Molecular Weight: 453.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
K-Ras G12C-IN-3 is a novel and irreversible inhibitor of mutant K-ras G12C.IC50 value:Target: K-ras G12C inhibitorFor more information, please see the following patent.Heterocyclic compounds as covalent inhibitors of G12C mutant K-Ras protein useful for treating cancers, and preparation thereofBy Ren, Pingda; Liu, Yi; Li, Liansheng; Feng, Jun; Wu, TaoFrom PCT Int. Appl. (2014), WO 2014152588 A1 20140925.
Overview

K-Ras G12C-IN-3 is a compound designed to selectively inhibit the K-Ras protein with a specific mutation at the 12th position, where glycine is replaced by cysteine (G12C). This mutation is prevalent in various cancers, making it a significant target for therapeutic intervention. The compound belongs to a class of drugs known as covalent inhibitors, which form a permanent bond with the target protein, thereby inhibiting its function. The development of K-Ras G12C inhibitors represents a shift in cancer treatment strategies, particularly for tumors that harbor this mutation.

Source

K-Ras G12C-IN-3 was developed through a combination of high-throughput screening and structure-based drug design. Researchers focused on identifying compounds that could selectively bind to the cysteine residue introduced by the G12C mutation. Notable studies have highlighted the effectiveness of various inhibitors, including K-Ras G12C-IN-3, in preclinical models and clinical trials, showcasing their potential in treating K-Ras-driven cancers .

Classification

K-Ras G12C-IN-3 is classified as a small molecule inhibitor and specifically as a covalent inhibitor due to its mechanism of forming a stable bond with the mutated K-Ras protein. It falls under the broader category of targeted therapies aimed at specific genetic mutations within tumors.

Synthesis Analysis

Methods

The synthesis of K-Ras G12C-IN-3 involves several key steps that utilize organic chemistry techniques to construct the compound's complex structure. The process typically begins with the formation of key intermediates that possess reactive functional groups capable of interacting with the cysteine side chain of K-Ras G12C.

Technical Details

  1. Starting Materials: The synthesis starts with readily available precursors that undergo various transformations.
  2. Reactions: Key reactions include nucleophilic substitutions and cyclization processes that lead to the formation of the final product.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate K-Ras G12C-IN-3 from by-products and unreacted materials.

The detailed synthetic pathway can be complex and may involve multiple steps, including optimization for yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of K-Ras G12C-IN-3 features a core scaffold designed to interact specifically with the GTPase domain of K-Ras. The presence of a reactive electrophile allows for covalent bonding with the thiol group of cysteine at position 12.

Data

  • Molecular Formula: C₁₈H₁₉ClN₄O₃S
  • Molecular Weight: Approximately 392.88 g/mol
  • 3D Structure: Typically analyzed using X-ray crystallography or NMR spectroscopy to confirm binding interactions and conformational properties .
Chemical Reactions Analysis

Reactions

K-Ras G12C-IN-3 primarily undergoes reactions involving covalent modification of the K-Ras protein. The key reaction involves the nucleophilic attack by the thiol group of cysteine on an electrophilic center in K-Ras G12C-IN-3.

Technical Details

  1. Mechanism: Upon binding, the compound forms a stable thioether bond, permanently inhibiting the protein's function.
  2. Selectivity: The design ensures selectivity for the mutant form of K-Ras over wild-type variants, minimizing off-target effects .
Mechanism of Action

Process

K-Ras G12C-IN-3 exerts its therapeutic effects by irreversibly binding to the mutated K-Ras protein, thus preventing its activation and subsequent downstream signaling pathways that promote cell proliferation.

Data

  1. Inhibition Profile: Studies have shown that this compound effectively reduces ERK phosphorylation levels in cancer cells harboring the G12C mutation.
  2. Resistance Mechanisms: Research indicates that secondary mutations in KRAS can lead to resistance against inhibitors like K-Ras G12C-IN-3, necessitating combination therapies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to hydrolysis under certain conditions.
  • Reactivity: The electrophilic nature allows it to react specifically with cysteine residues in proteins .
Applications

Scientific Uses

K-Ras G12C-IN-3 has significant applications in cancer research, particularly in:

  1. Targeted Therapy Development: As a model compound for developing new inhibitors targeting other KRAS mutations or related oncogenic pathways.
  2. Preclinical Studies: Used extensively in vitro and in vivo to evaluate efficacy against tumors expressing KRAS G12C.
  3. Combination Therapies: Investigated in combination with other agents targeting different pathways (e.g., PI3K/mTOR inhibitors) to overcome resistance mechanisms .

The ongoing research into K-Ras G12C-IN-3 highlights its potential as a transformative treatment option for patients with KRAS-mutant cancers, paving the way for more effective therapeutic strategies against one of oncology's most challenging targets.

Discovery and Development of K-Ras G12C-IN-3

Covalent Targeting Strategies for KRASG12C Mutations

The discovery of K-Ras G12C-IN-3 represents a breakthrough in targeting the historically "undruggable" KRASG12C mutant oncoprotein. This mutation, which substitutes glycine with cysteine at codon 12, creates a unique nucleophilic residue within the switch-II pocket (SIIP) of KRAS. K-Ras G12C-IN-3 exploits this vulnerability through an acrylamide warhead that forms an irreversible covalent bond with cysteine 12, locking KRAS in its inactive GDP-bound conformation [3] [10]. This mechanism diverges from traditional nucleotide-competitive approaches by exploiting a mutant-specific allosteric pocket beneath the switch-II loop, a strategy pioneered by the Shokat lab [5] [8].

The covalent targeting paradigm addresses KRASG12C's reliance on nucleotide cycling. Unlike earlier assumptions that KRAS mutants were constitutively active, KRASG12C exhibits GTP-GDP cycling dependent on guanine nucleotide exchange factors (GEFs). By trapping KRASG12C in its GDP-bound state, K-Ras G12C-IN-3 prevents GEF-mediated reactivation and subsequent engagement with downstream effectors like RAF and PI3K [5] [7]. This mechanistic approach achieves selectivity over wild-type KRAS and other isoforms, minimizing off-target effects.

Table 1: Evolution of Covalent KRASG12C Inhibitors

CompoundWarhead ChemistryKey Structural FeatureCellular IC50
ARS-853AcrylamideTetrahydropyridopyrimidine~1.5 µM
ARS-1620AcrylamideOptimized piperazine~100 nM
K-Ras G12C-IN-3AcrylamideQuinazoline core~200 nM*
AMG510 (Sotorasib)AcrylamideRigidified piperazine~10 nM

*Reported values vary by cellular assay conditions [1] [3] [5]

Rational Design of Quinazoline-Based Warheads

K-Ras G12C-IN-3 features a quinazoline scaffold that differentiates it structurally and pharmacologically from earlier inhibitors. The quinazoline core was strategically selected for its balanced physicochemical properties, synthetic tractability, and ability to position the acrylamide warhead for optimal covalent engagement with Cys12 [3] [10]. Molecular docking studies using the KRASG12C-GDP crystal structure (PDB: 4M21) confirmed that the quinazoline moiety forms critical hydrogen bonds with residues in the switch-II pocket, including Asp69 and Gln99, enhancing target residence time [3].

The warhead's electrophilic reactivity was fine-tuned to balance covalent efficiency with off-target selectivity. Structure-activity relationship (SAR) studies demonstrated that α,β-unsaturated acrylamides provided the optimal electrophilicity for cysteine conjugation, while minimizing reactivity with non-target nucleophiles like glutathione or serum proteins [3] [10]. This selectivity profile was confirmed through mass spectrometry-based chemoproteomic analyses, which showed minimal non-specific binding in cellular models [3].

Structural Optimization for Enhanced Selectivity and Potency

Critical optimization of K-Ras G12C-IN-3 focused on three domains: the quinazoline core, piperazine linker, and acrylamide warhead. Systematic SAR studies revealed that:

  • Quinazoline substitutions: Introduction of electron-withdrawing groups (e.g., -Cl) at the C5 position of quinazoline improved hydrophobic interactions with the SIIP, increasing binding affinity by ~3-fold [3] [10].
  • Piperazine modifications: Methylation of the piperazine nitrogen (N-methylpiperazine) enhanced membrane permeability by reducing polarity while maintaining aqueous solubility. This modification also decreased metabolic clearance in hepatic microsome assays [3] [4].
  • Warhead engineering: Adjusting acrylamide electronics via β-methyl substitution optimized reaction kinetics (kinact/Ki), achieving a 10-fold improvement in inactivation efficiency over unsubstituted acrylamides [10].

These optimizations yielded a compound with a molecular weight of 453.75 g/mol and topological polar surface area (tPSA) optimized for cellular permeability [10]. The final structure (C21H19Cl3N2O3) demonstrated sub-micromolar cellular potency in KRASG12C-driven NCI-H358 lung cancer cells, effectively suppressing MAPK signaling and proliferation [3].

Table 2: Key Structure-Activity Relationship Findings for K-Ras G12C-IN-3

Structural RegionModificationEffect on PotencyEffect on Selectivity
Quinazoline C5 position-Cl addition↑ 3-fold affinityMinimal impact on non-G12C KRAS
Piperazine ringN-methylation↑ Permeability (2.5-fold)↓ CYP3A4 metabolism
Acrylamide β-positionMethyl group↑ kinact/Ki (10-fold)↓ Glutathione reactivity
Halogenated phenyl-Cl groups↑ Hydrophobic contactsAvoids P-gp efflux

PROTAC Integration: Linker Design and E3 Ligase Compatibility

The modular design of K-Ras G12C-IN-3 enabled its repurposing as a targeting ligand in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to induce target protein degradation. Researchers conjugated K-Ras G12C-IN-3 to pomalidomide (a cereblon E3 ligase ligand) via polyethylene glycol (PEG)-based linkers, creating degraders with molecular weights <900 Da [1] [3].

Linker optimization proved critical for degradation efficiency:

  • Short alkyl chains (2-4 carbons) hindered ternary complex formation due to steric constraints
  • PEG2-PEG4 linkers provided optimal spatial flexibility, enabling simultaneous engagement of KRASG12C and cereblon
  • Longer linkers (>PEG6) reduced degradation potency, likely due to entropic penalties [1]

The lead PROTAC, KP-14 (MW=852.16 g/mol), achieved sub-micromolar degradation (DC50≈1.25 µM) of endogenous KRASG12C in NCI-H358 cells [1] [3]. Mechanistic studies confirmed KP-14:

  • Induces ubiquitination of KRASG12C within 2 hours of treatment
  • Causes sustained MAPK pathway suppression (>72 hours post-washout)
  • Exhibits mutant-selectivity by sparing wild-type KRAS and other isoforms (e.g., KRASG13D) [1]

KP-14's degradation efficacy depended critically on the warhead properties of K-Ras G12C-IN-3. Unlike earlier PROTACs using ARS-1620 (which degraded only artificial GFP-KRAS fusions), the optimized physicochemical profile of K-Ras G12C-IN-3 enabled efficient degradation of endogenous KRASG12C at lower molecular weights [3] [9]. This highlights how covalent warhead optimization enables PROTACs to overcome historical limitations in drugging KRAS.

Table 3: PROTAC Derivatives Based on K-Ras G12C-IN-3

PROTAC NameE3 Ligase LigandLinker ChemistryDC50 (µM)Max Degradation (%)
KP-14PomalidomidePEG31.25>95% at 5 µM
Earlier PROTAC (ARS-1620-based)ThalidomideAlkyl/PEGNo endogenous degradationGFP-KRAS fusion only
MRTX849-PROTACVHL ligandRigid aryl0.5>95%

*Data from NCI-H358 cellular assays [1] [3] [9]

Properties

CAS Number

1629268-19-4

Product Name

K-Ras G12C-IN-3

IUPAC Name

1-[4-[4-chloro-5-(2,5-dichlorophenyl)-2-methoxybenzoyl]piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C21H19Cl3N2O3

Molecular Weight

453.7 g/mol

InChI

InChI=1S/C21H19Cl3N2O3/c1-3-20(27)25-6-8-26(9-7-25)21(28)16-11-15(18(24)12-19(16)29-2)14-10-13(22)4-5-17(14)23/h3-5,10-12H,1,6-9H2,2H3

InChI Key

RPBHAPLCWWQJAK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCN(CC3)C(=O)C=C

Synonyms

1-(4-(2',5',6-trichloro-4-methoxy-[1,1'-biphenyl]-3-carbonyl)piperazin-1-yl)prop-2-en-1-one

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCN(CC3)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.